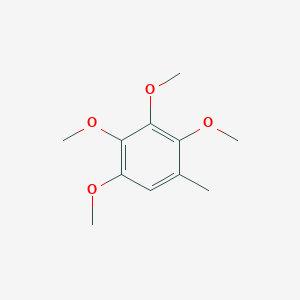
2,3,4,5-テトラメトキシトルエン
概要
説明
2,3,4,5-Tetramethoxytoluene is an organic compound with the molecular formula C11H16O4. It is a derivative of toluene, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 5 positions, and a methyl group is attached at the 1 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
科学的研究の応用
2,3,4,5-Tetramethoxytoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coenzyme Q analogs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
作用機序
Target of Action
It is known that this compound is used in the synthesis of coenzyme q10 , which plays a crucial role in the electron transport chain and serves as an antioxidant in cells .
Mode of Action
Given its use in the synthesis of coenzyme q10 , it can be inferred that it may contribute to the antioxidant properties of this coenzyme, which helps in preventing lipid and DNA oxidation and quenching free radicals .
Biochemical Pathways
The biochemical pathways affected by 2,3,4,5-Tetramethoxytoluene are likely related to its role in the synthesis of coenzyme Q10 . Coenzyme Q10 is involved in several important biological processes, including energy production in cells, where it is a vital component of the electron transport chain in mitochondria .
Result of Action
The molecular and cellular effects of 2,3,4,5-Tetramethoxytoluene’s action are likely to be associated with its role in the synthesis of coenzyme Q10 . As part of coenzyme Q10, it may contribute to energy production in cells and provide antioxidant protection .
生化学分析
Biochemical Properties
2,3,4,5-Tetramethoxytoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2,3,4,5-Tetramethoxytoluene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with other biomolecules such as nucleic acids and lipids, influencing their structure and function.
Cellular Effects
The effects of 2,3,4,5-Tetramethoxytoluene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, 2,3,4,5-Tetramethoxytoluene can affect gene expression and cellular metabolism . For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage. Moreover, it has been found to impact cellular processes such as apoptosis and cell proliferation, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 2,3,4,5-Tetramethoxytoluene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular functions . For example, 2,3,4,5-Tetramethoxytoluene can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing the substrate from binding. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetramethoxytoluene have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that 2,3,4,5-Tetramethoxytoluene can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The degradation products of the compound can also have biological activity, which needs to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetramethoxytoluene vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in the tissues.
Metabolic Pathways
2,3,4,5-Tetramethoxytoluene is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of 2,3,4,5-Tetramethoxytoluene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2,3,4,5-Tetramethoxytoluene in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of 2,3,4,5-Tetramethoxytoluene is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of methoxy groups can influence the compound’s ability to cross cellular membranes and reach its target sites.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3,4,5-Tetramethoxytoluene involves the transformation of commercially available 2,3,4-trimethoxybenzaldehyde. The process includes a Dakin reaction to insert an extra oxygen, followed by formylation, reduction, and methylation of the phenolic hydroxyl group . The detailed steps are as follows:
Dakin Reaction: 2,3,4-trimethoxybenzaldehyde is treated with sulfuric acid and hydrogen peroxide in methanol to yield 2,3,4-trimethoxyphenol.
Formylation: The phenol is then formylated using paraformaldehyde, triethylamine, and magnesium chloride to obtain the corresponding aldehyde.
Reduction: The aldehyde is reduced using catalytic hydrogenation over palladium on carbon (Pd-C) in ethanol.
Methylation: Finally, the methylphenol is methylated with dimethyl sulfate and sodium hydroxide to produce 2,3,4,5-Tetramethoxytoluene.
Industrial Production Methods
In industrial settings, the production of 2,3,4,5-Tetramethoxytoluene can be optimized by using more efficient and scalable methods. For example, the Wolff-Kishner reduction, selective bromination, methoxylation, and Blanc chloromethylation reactions are employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
2,3,4,5-Tetramethoxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different methylated phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a typical method.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields various methylated phenols.
Substitution: Results in halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
- 2,3,4-Trimethoxytoluene
- 2,3,5,6-Tetramethoxytoluene
- 2,4,5-Trimethoxytoluene
Uniqueness
2,3,4,5-Tetramethoxytoluene is unique due to the specific arrangement of its methoxy groups, which imparts distinct chemical and physical properties. This arrangement enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1,2,3,4-tetramethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7-6-8(12-2)10(14-4)11(15-5)9(7)13-3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWAVVSMXFIBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432199 | |
| Record name | 2,3,4,5-tetramethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35896-58-3 | |
| Record name | 2,3,4,5-tetramethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



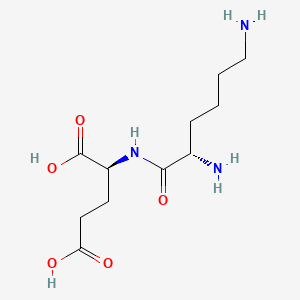
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
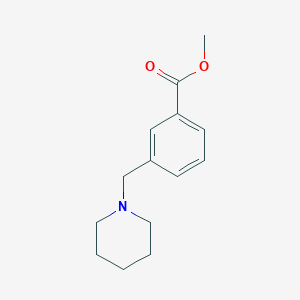
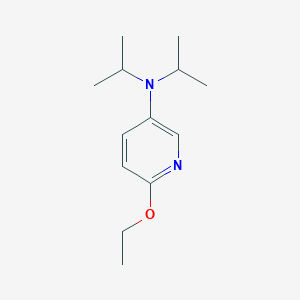

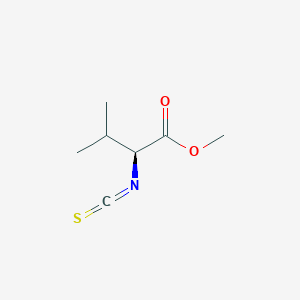
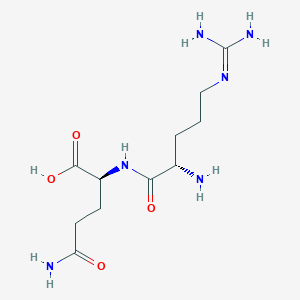
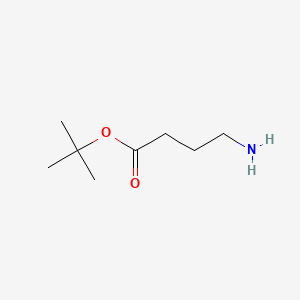
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

